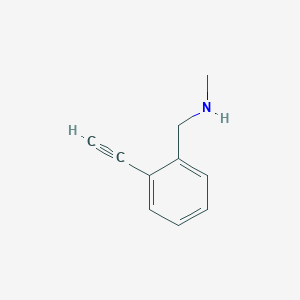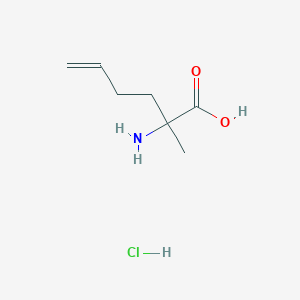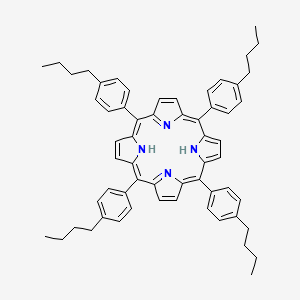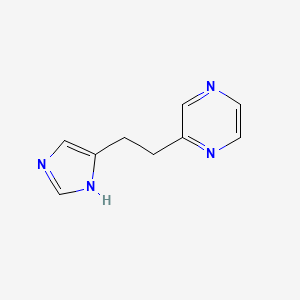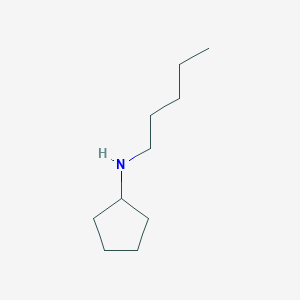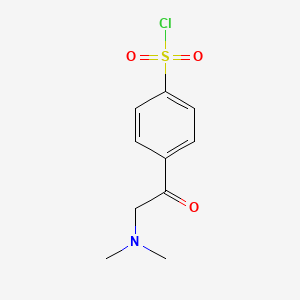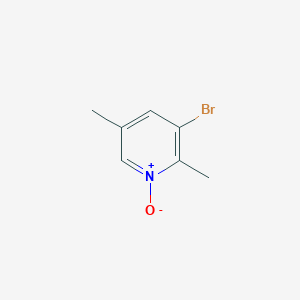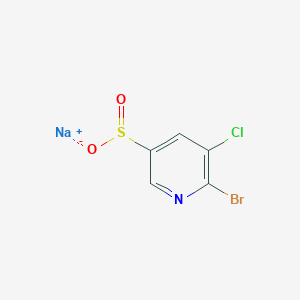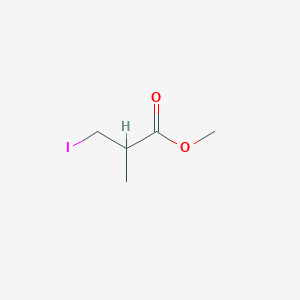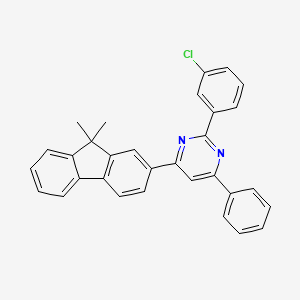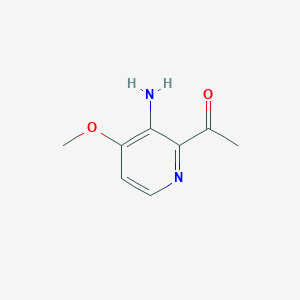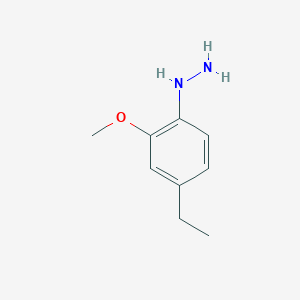
Iron(2+)ethylenediammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Iron(II)EthylenediammoniumSulfate can be synthesized through the reaction of ferrous sulfate with ethylenediamine in the presence of sulfuric acid. The reaction typically occurs in an aqueous solution and results in the formation of the tetrahydrate form of the compound . Industrial production methods involve similar processes, ensuring the purity and consistency of the compound for various applications .
Chemical Reactions Analysis
Iron(II)EthylenediammoniumSulfate undergoes several types of chemical reactions, including:
Oxidation: The iron(II) ion can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The ethylenediammonium ligand can be substituted with other ligands in coordination chemistry.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iron(II)EthylenediammoniumSulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Iron(II)EthylenediammoniumSulfate involves its role as an iron precursor in catalytic processes. The iron(II) ion can participate in redox reactions, facilitating electron transfer and enhancing catalytic activity. The ethylenediammonium ligand stabilizes the iron ion, allowing for controlled reactivity and improved performance in various applications .
Comparison with Similar Compounds
Iron(II)EthylenediammoniumSulfate can be compared with other iron-based compounds such as:
Iron(II)Sulfate: Similar in its iron content but lacks the ethylenediammonium ligand, resulting in different reactivity and applications.
Iron(III)EthylenediammoniumSulfate: Contains iron in the +3 oxidation state, leading to different redox properties and uses.
EthylenediammoniumSulfate: Lacks the iron component, making it less suitable for catalytic applications
Iron(II)EthylenediammoniumSulfate is unique due to its combination of iron and ethylenediammonium, providing specific advantages in catalysis and material functionalization .
Properties
Molecular Formula |
C2H10FeN2O8S2 |
|---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-azaniumylethylazanium;iron(2+);disulfate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
InChI Key |
KLLMHEWAYVXMSW-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


